trans-3-methoxy-N-methyl-cyclobutanamine
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Overview
Description
trans-3-methoxy-N-methyl-cyclobutanamine: is a chemical compound with the molecular formula C6H13NO . It is a cyclobutanamine derivative, characterized by the presence of a methoxy group and a methyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-methoxy-N-methyl-cyclobutanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable cyclobutanone derivative with methoxyamine and subsequent methylation of the resulting intermediate. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the cyclization and methylation processes .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: trans-3-methoxy-N-methyl-cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives .
Scientific Research Applications
Chemistry: In chemistry, trans-3-methoxy-N-methyl-cyclobutanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities and materials .
Biology: Its structural features allow it to interact with various biological molecules, making it a useful tool in biochemical studies .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry: The compound is also used in industrial applications, such as the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of trans-3-methoxy-N-methyl-cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
trans-3-methoxycyclobutanamine: A similar compound with a methoxy group but lacking the methyl group on the nitrogen atom.
N-methylcyclobutanamine: A compound with a methyl group on the nitrogen atom but lacking the methoxy group.
Cyclobutanamine: The parent compound without any substituents.
Uniqueness: trans-3-methoxy-N-methyl-cyclobutanamine is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
2144885-99-2 |
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Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
3-methoxy-N-methylcyclobutan-1-amine |
InChI |
InChI=1S/C6H13NO/c1-7-5-3-6(4-5)8-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
XBSDJXNXYCRWDX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC(C1)OC |
Origin of Product |
United States |
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